molecular formula C21H20ClN5O5 B2961000 [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 1090898-07-9

[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No. B2961000
CAS RN: 1090898-07-9
M. Wt: 457.87
InChI Key: DCMAARAIYYOTON-UHFFFAOYSA-N
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Description

The compound “[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate” is a complex organic molecule. It contains functional groups such as amino, carboxylate, and pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrimidine ring, a benzyl group, and a chloropyridine group . The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.

Scientific Research Applications

Novel Synthesis and Heterocyclic Compound Development

Acylation and cycloaddition reactions involving similar pyrimidine derivatives have led to the development of novel heterocyclic compounds. For instance, acylation of amino-nitrosopyrimidine derivatives has been utilized to generate a variety of pteridinone derivatives through intramolecular Diels-Alder reactions and 1,3-dipolar cycloadditions, highlighting a pathway for the synthesis of complex heterocycles with potential biological activities (Steinlin & Vasella, 2009). Similarly, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems demonstrates the chemical versatility of pyrimidine derivatives in creating bioactive heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Evaluations and Potential Therapeutic Applications

The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of pyrimidine derivatives. Through various synthetic routes, researchers have explored the anticancer and anti-inflammatory properties of these compounds, indicating their significance in medicinal chemistry research (Rahmouni et al., 2016). Additionally, thiopyrimidine-glucuronide compounds with promising biological activities have been synthesized, further emphasizing the utility of pyrimidine derivatives in designing compounds with enhanced biological functions (Wanare, 2022).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which it’s used, such as whether it’s used as a reagent in a chemical reaction, a drug, or a component of a larger molecular structure .

properties

IUPAC Name

[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O5/c1-2-26(15(28)12-32-20(30)14-9-6-10-24-17(14)22)16-18(23)27(21(31)25-19(16)29)11-13-7-4-3-5-8-13/h3-10H,2,11-12,23H2,1H3,(H,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMAARAIYYOTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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